molecular formula C13H27Cl2N3O2 B8178794 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride

Cat. No.: B8178794
M. Wt: 328.3 g/mol
InChI Key: FJLOXHHNIMZXLS-UHFFFAOYSA-N
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Description

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a pyrrolidine moiety. The molecular structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that this compound may also possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of piperazine derivatives has been explored extensively. In vitro studies using the lipopolysaccharide (LPS)-induced RAW264.7 macrophage model have demonstrated that these compounds can significantly reduce nitric oxide production, indicating their ability to modulate inflammatory responses. For example, certain derivatives showed inhibition rates of up to 94.48% at specific concentrations . This activity is critical for developing treatments for inflammatory diseases.

Antineoplastic Activity

Piperazine derivatives have also been evaluated for their antineoplastic properties. Compounds similar to this compound have demonstrated moderate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways. This mechanism underlies its potential applications in treating neurological disorders and other conditions related to receptor dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntineoplastic Activity
This compoundPotentially highSignificantModerate
Vibripyrrolidine AStrong (MIC: 0.96-7.81 μg/mL)High (up to 94.48% inhibition)Moderate
Other piperazine derivativesVariableModerateVariable

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various piperazine derivatives against Staphylococcus aureus. The results indicated that several compounds had MIC values comparable to standard antibiotics, suggesting their potential as alternatives in treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms
Research utilizing RAW264.7 cells demonstrated that certain piperazine derivatives could significantly inhibit LPS-induced inflammation markers, providing insights into their therapeutic applications for chronic inflammatory diseases .

Case Study 3: Cancer Cell Line Testing
In vitro tests on HeLa and SGC-7901 cells revealed that piperazine derivatives could induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents .

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;;/h11,14H,4-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLOXHHNIMZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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